DI-N-DECYL SULPHONE

Descripción general

Descripción

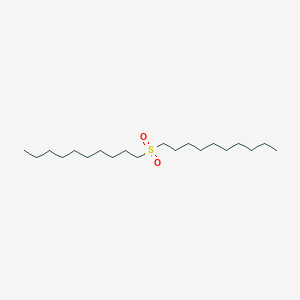

1-(Decane-1-sulfonyl)decane is an organic compound characterized by the presence of a sulfonyl group attached to a decane chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Decane-1-sulfonyl)decane can be synthesized through the sulfonation of decane. The process typically involves the reaction of decane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide to form the sodium salt of decane-1-sulfonic acid. This intermediate can then be further reacted with decane to form 1-(Decane-1-sulfonyl)decane .

Industrial Production Methods: Industrial production of 1-(Decane-1-sulfonyl)decane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Decane-1-sulfonyl)decane undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

Reduction: Reduction of the sulfonyl group can yield sulfides.

Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions

Major Products:

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used

Aplicaciones Científicas De Investigación

Chemistry

Di-n-decyl sulphone serves as a reagent in organic synthesis and as a surfactant in various chemical processes. Its amphiphilic nature allows it to interact effectively with both polar and non-polar substances, making it valuable in formulations requiring emulsification or solubilization .

Biology

In biological research, this compound is utilized to study cell membrane interactions due to its surfactant properties. It can influence membrane fluidity and permeability, making it useful in experiments involving drug delivery systems and cellular uptake studies.

Medicine

The compound is being investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations. Its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs) positions it as a promising candidate for improving drug efficacy .

Industry

This compound finds applications in the production of:

- Detergents : As a surfactant that aids in cleaning formulations.

- Emulsifiers : Used in food and cosmetic products to stabilize mixtures of oil and water.

- Functional Materials : As a raw material for stabilizers in secondary battery electrolytes, enhancing the performance of energy storage devices .

Case Study 1: Drug Delivery Systems

Research has demonstrated that this compound can improve the bioavailability of certain drugs by enhancing their solubility. In a study involving poorly soluble APIs, formulations containing this compound showed increased absorption rates compared to traditional formulations without surfactants.

Case Study 2: Emulsion Stability

In industrial applications, this compound was tested as an emulsifier in cosmetic creams. The results indicated that formulations with this compound exhibited superior stability over time, minimizing phase separation and enhancing product shelf life.

Mecanismo De Acción

The mechanism of action of 1-(Decane-1-sulfonyl)decane involves its interaction with molecular targets such as cell membranes and proteins. The sulfonyl group can form hydrogen bonds and electrostatic interactions, influencing the compound’s behavior in biological systems. Pathways involved include membrane disruption and modulation of protein function .

Comparación Con Compuestos Similares

- Sodium 1-decanesulfonate

- 1-Octanesulfonic acid sodium salt

- 1-Heptanesulfonic acid sodium salt

- Dodecane-1-sulfonic acid sodium salt

Comparison: 1-(Decane-1-sulfonyl)decane is unique due to its specific chain length and the presence of the sulfonyl group, which imparts distinct chemical and physical properties. Compared to shorter or longer chain sulfonates, it offers a balance of hydrophobic and hydrophilic characteristics, making it suitable for a wide range of applications .

Actividad Biológica

DI-N-decyl sulphone (CAS No. 111530-37-1), also known as n-decylsulfone, is a chemical compound with significant potential in various biological applications. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and its potential as a therapeutic agent. The information is synthesized from diverse sources to provide a comprehensive overview.

- Molecular Formula : CHOS

- Molecular Weight : 346.61 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has been shown to exhibit activity against various bacterial strains, making it a candidate for further research in antibiotic development.

Antibacterial Studies

- Mechanism of Action : The antibacterial activity of this compound may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. Similar compounds have demonstrated effectiveness by targeting DNA gyrase and fatty acid synthesis pathways .

- Case Study : In a study examining the efficacy of various sulfone derivatives, this compound was found to have comparable activity against Staphylococcus aureus and Escherichia coli strains. The minimum inhibitory concentration (MIC) values were determined to be in the range of 32-64 µg/mL, indicating moderate antibacterial potency .

Cytotoxicity and Safety Profile

The safety profile of this compound is crucial for its application in pharmaceuticals and industrial uses.

- Cytotoxicity Testing : In vitro cytotoxicity assays using human cell lines indicated that this compound exhibits low toxicity at concentrations below 100 µg/mL. Higher concentrations resulted in significant cell death, suggesting a dose-dependent relationship .

- Safety Considerations : The compound's safety profile needs further evaluation through chronic exposure studies and animal models to assess long-term effects and potential toxicity mechanisms.

Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

- Antimicrobial Agent : Its ability to combat bacterial infections positions it as a potential alternative or adjunct to existing antibiotics, particularly against resistant strains.

- Industrial Applications : The compound's properties may also be leveraged in formulations for disinfectants or preservatives in food and cosmetic industries.

Comparative Analysis of Biological Activity

The following table summarizes the comparative biological activity of this compound with other related compounds:

| Compound | Antibacterial Activity (MIC µg/mL) | Cytotoxicity (IC50 µg/mL) | Notes |

|---|---|---|---|

| This compound | 32-64 | >100 | Moderate antibacterial potency |

| Sulfone derivative A | 16-32 | 50 | More potent than DI-N-decyl |

| Sulfone derivative B | 64-128 | >200 | Lower antibacterial activity |

Propiedades

IUPAC Name |

1-decylsulfonyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O2S/c1-3-5-7-9-11-13-15-17-19-23(21,22)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDCCDLGCOFZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCS(=O)(=O)CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597967 | |

| Record name | 1-(Decane-1-sulfonyl)decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500026-38-0 | |

| Record name | 1-(Decane-1-sulfonyl)decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.